Cas no 2385598-01-4 (5-Bromo-2-methyl-3- (trifluoromethyl)benzenesulfonyl chloride)

5-Bromo-2-methyl-3- (trifluoromethyl)benzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-methyl-3- (trifluoromethyl)benzenesulfonyl chloride
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- インチ: 1S/C8H5BrClF3O2S/c1-4-6(8(11,12)13)2-5(9)3-7(4)16(10,14)15/h2-3H,1H3
- InChIKey: ZPDRSENMJXQJIF-UHFFFAOYSA-N
- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Br)=CC(C(F)(F)F)=C1C
5-Bromo-2-methyl-3- (trifluoromethyl)benzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33289373-0.1g |
5-bromo-2-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
2385598-01-4 | 95% | 0.1g |
$342.0 | 2023-11-13 | |
Enamine | EN300-33289373-0.25g |
5-bromo-2-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
2385598-01-4 | 95% | 0.25g |
$487.0 | 2023-11-13 | |
1PlusChem | 1P01W8OK-250mg |
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
2385598-01-4 | 95% | 250mg |
$664.00 | 2024-05-22 | |
1PlusChem | 1P01W8OK-2.5g |
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
2385598-01-4 | 95% | 2.5g |
$2449.00 | 2024-05-22 | |
1PlusChem | 1P01W8OK-50mg |
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
2385598-01-4 | 95% | 50mg |
$335.00 | 2024-05-22 | |
1PlusChem | 1P01W8OK-100mg |
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
2385598-01-4 | 95% | 100mg |
$485.00 | 2024-05-22 | |
Aaron | AR01W8WW-1g |
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
2385598-01-4 | 95% | 1g |
$1381.00 | 2025-02-17 | |
1PlusChem | 1P01W8OK-1g |
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl chloride |
2385598-01-4 | 95% | 1g |
$1281.00 | 2024-05-22 | |
Enamine | EN300-33289373-0.5g |
5-bromo-2-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
2385598-01-4 | 95% | 0.5g |
$768.0 | 2023-11-13 | |
Enamine | EN300-33289373-1g |
5-bromo-2-methyl-3-(trifluoromethyl)benzene-1-sulfonyl chloride |
2385598-01-4 | 95% | 1g |
$986.0 | 2023-11-13 |
5-Bromo-2-methyl-3- (trifluoromethyl)benzenesulfonyl chloride 関連文献
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1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
5-Bromo-2-methyl-3- (trifluoromethyl)benzenesulfonyl chlorideに関する追加情報
5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl Chloride (CAS No. 2385598-01-4)
The compound 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl Chloride, identified by the CAS registry number CAS No. 2385598-01-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a brominated aromatic ring substituted with a methyl and trifluoromethyl group. The combination of these functional groups imparts distinctive chemical properties, making it an essential intermediate in the synthesis of advanced materials and pharmaceuticals.
The molecular formula of this compound is C9H6BrF3O2S, and its molecular weight is approximately 306.6 g/mol. The structure consists of a benzene ring with substituents at positions 2, 3, and 5: a methyl group at position 2, a trifluoromethyl group at position 3, and a bromine atom at position 5. The sulfonyl chloride group (-SO2Cl) is attached to the benzene ring at position 1, completing the structure. This arrangement of substituents creates a molecule with high reactivity due to the electron-withdrawing effects of the sulfonyl chloride and trifluoromethyl groups, which enhance the electrophilic character of the molecule.
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl Chloride typically involves multi-step organic reactions, often starting from bromobenzene derivatives and incorporating the sulfonyl chloride group through sulfonation followed by chlorination. The reaction conditions are carefully controlled to ensure high purity and yield, as impurities can significantly affect the reactivity and performance of the final product.
In terms of chemical properties, this compound exhibits strong electrophilic reactivity due to the presence of the sulfonyl chloride group, making it an excellent electrophile in nucleophilic substitution reactions. It is commonly used as an intermediate in the synthesis of sulfonamides, which are widely used in pharmaceuticals as anti-inflammatory agents and in agrochemicals as herbicides. Additionally, the trifluoromethyl group introduces steric hindrance and enhances the stability of the molecule against nucleophilic attack, making it suitable for use in more challenging synthetic conditions.
The application of CAS No. 2385598-01-4 extends beyond pharmaceuticals into materials science, where it serves as a precursor for high-performance polymers and coatings. The bromine atom in the structure can act as a leaving group under certain reaction conditions, enabling further functionalization of the molecule to tailor its properties for specific applications.
Recent studies have highlighted the potential of this compound in green chemistry applications, particularly in catalytic processes where its reactivity can be harnessed to develop more efficient synthetic pathways with reduced environmental impact. Researchers have also explored its use in click chemistry reactions, where its ability to undergo rapid and selective transformations makes it an attractive candidate for constructing complex molecular architectures.
In conclusion, 5-Bromo-2-methyl-3-(trifluoromethyl)benzenesulfonyl Chloride (CAS No. 2385598-01-4) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in modern organic synthesis, driving innovation in pharmaceutical development, materials science, and sustainable chemical processes.
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